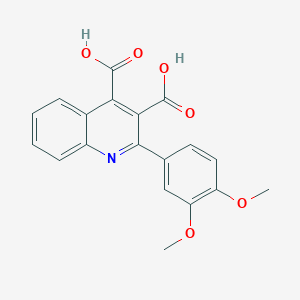
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This particular compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethoxyphenyl group and two carboxylic acid groups at positions 3 and 4 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which are then cyclized under acidic conditions to yield quinoline derivatives . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . The specific conditions for synthesizing this compound would involve the appropriate choice of starting materials and reaction conditions tailored to introduce the 3,4-dimethoxyphenyl group and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using readily available starting materials and catalysts. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the green chemistry approaches that have been explored for the synthesis of quinoline derivatives .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline N-oxides, while reduction with sodium borohydride can produce dihydroquinoline derivatives .
科学的研究の応用
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Quinoline-2,4-dicarboxylic acid: Similar in structure but lacks the 3,4-dimethoxyphenyl group.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Contains two quinoline units linked together.
2,3-Quinoline dicarboxylic acid: Differently substituted quinoline derivative.
Uniqueness
2-(3,4-Dimethoxyphenyl)quinoline-3,4-dicarboxylic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for developing new drugs and materials .
特性
CAS番号 |
88342-86-3 |
|---|---|
分子式 |
C19H15NO6 |
分子量 |
353.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)quinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C19H15NO6/c1-25-13-8-7-10(9-14(13)26-2)17-16(19(23)24)15(18(21)22)11-5-3-4-6-12(11)20-17/h3-9H,1-2H3,(H,21,22)(H,23,24) |
InChIキー |
DRFINYALGVAQCO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


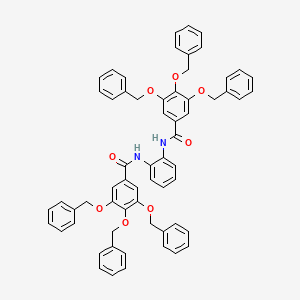
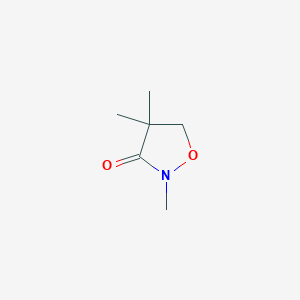


![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
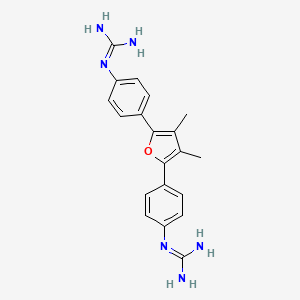

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

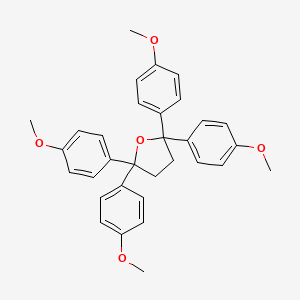
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
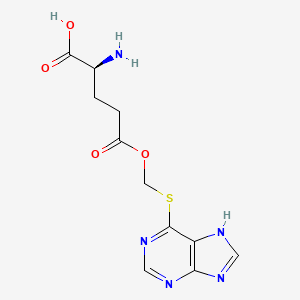
![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)
